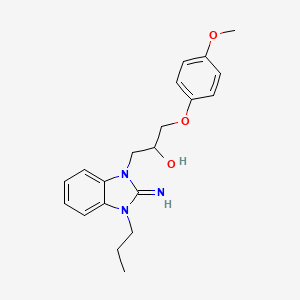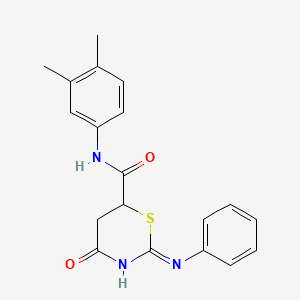
1-(2-imino-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol is a synthetic organic compound It is characterized by its complex structure, which includes a benzodiazole ring, a methoxyphenoxy group, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol typically involves multiple steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides.
Formation of the Methoxyphenoxy Group: The methoxyphenoxy group is attached through etherification reactions involving methoxyphenol and appropriate leaving groups.
Final Coupling: The final step involves coupling the benzodiazole intermediate with the methoxyphenoxy intermediate under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(2-Imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodiazole ring or the methoxyphenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(2-Imino-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol: Similar structure with a methyl group instead of a propyl group.
1-(2-Imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(4-hydroxyphenoxy)propan-2-ol: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
1-(2-Imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H25N3O3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-(2-imino-3-propylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C20H25N3O3/c1-3-12-22-18-6-4-5-7-19(18)23(20(22)21)13-15(24)14-26-17-10-8-16(25-2)9-11-17/h4-11,15,21,24H,3,12-14H2,1-2H3 |
InChI Key |
BDWVRPPSLSNOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B11612600.png)
![(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11612602.png)

![Ethyl 4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11612609.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide](/img/structure/B11612617.png)

![6-(5-Bromothiophen-2-yl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11612633.png)
![6-[(4-bromo-2,3-dimethylphenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11612634.png)
![2-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-bromo-6-ethoxyphenyl acetate](/img/structure/B11612636.png)
![5-bromo-3'-(3-nitrophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11612643.png)

![1-[6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11612657.png)
![N-cyclohexyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612660.png)
![ethyl (5Z)-5-(2,3-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11612673.png)
